Product packaging for 2-Methoxyphenanthrene-9,10-dione(Cat. No.:CAS No. 918945-07-0)

2-Methoxyphenanthrene-9,10-dione

Cat. No.: B15174119
CAS No.: 918945-07-0
M. Wt: 238.24 g/mol
InChI Key: GKUKBDLCZUMMDX-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Quinones

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds with fused aromatic rings. wikipedia.org Their quinone derivatives, known as polycyclic aromatic quinones (PAQs), are of significant interest due to their presence in the environment and their biological activities. youtube.comnih.gov PAQs are formed through the metabolic activation of PAHs or via atmospheric reactions. youtube.comnih.gov These compounds are characterized by their redox activity, which allows them to participate in electron transfer reactions and generate reactive oxygen species (ROS). youtube.comnih.gov This reactivity is a key factor in their biological effects. youtube.comnih.gov

Phenanthrene-9,10-dione is a prominent member of the PAQ family. It is an orange, water-insoluble solid that can be synthesized by the oxidation of phenanthrene (B1679779). wikipedia.org Like other PAQs, it is found in diesel exhaust particles and is considered an environmental pollutant. wikipedia.orgresearchgate.net Its chemical structure, featuring a diketone within the phenanthrene framework, makes it a valuable starting material for the synthesis of various other compounds. espublisher.comresearchgate.net

Significance of Phenanthrene-9,10-dione Core Structures in Organic Chemistry and Chemical Biology

The phenanthrene-9,10-dione core is a versatile scaffold in both organic synthesis and chemical biology. In organic chemistry, it serves as a precursor for the synthesis of a variety of phenanthrene derivatives. espublisher.comresearchgate.net For instance, it can be reduced to form 9,10-dihydroxyphenanthrene, which can then be further modified. researchgate.net The dione (B5365651) functionality allows for a range of chemical transformations, making it a valuable building block for more complex molecules. espublisher.comresearchgate.net

From a chemical biology perspective, the phenanthrene-9,10-dione structure is associated with significant biological activity. It has been shown to induce cytotoxicity and DNA damage, effects that are attributed to its ability to undergo redox cycling and produce ROS. nih.govacs.org This property has led to investigations into its potential as an anticancer agent, with some phenanthrene derivatives showing inhibitory activity against protein kinases involved in cancer cell growth. nih.gov The core structure's ability to interact with biological macromolecules makes it a subject of ongoing research in medicinal chemistry. nih.govgoogle.com

Role of Methoxy (B1213986) Substituents in Modulating Reactivity and Properties of Phenanthrene Derivatives

The introduction of a methoxy group (-OCH3) onto the phenanthrene-9,10-dione core can significantly alter its chemical and physical properties. The methoxy group is a common substituent in many natural products and approved drugs, where it influences factors such as ligand-target binding, physicochemical properties, and metabolic stability. nih.gov

In the context of phenanthrene derivatives, a methoxy substituent can modulate the electron density of the aromatic system, thereby affecting its reactivity. It can influence the redox potential of the quinone, which in turn can alter its capacity for ROS generation and its biological activity. The position of the methoxy group on the phenanthrene ring is crucial in determining its specific effects. For example, methoxy groups at different positions can lead to variations in the compound's anti-inflammatory or anticancer properties. nih.govgoogle.com Furthermore, the presence of a methoxy group can impact the solubility and other pharmacokinetic properties of the molecule. nih.gov

Overview of Research Trajectories for Substituted Phenanthrene-9,10-diones

Research on substituted phenanthrene-9,10-diones is multifaceted, with several key trajectories. One major area of investigation is the synthesis of novel derivatives with tailored properties. espublisher.comresearchgate.net This includes the development of efficient synthetic methods to introduce various substituents onto the phenanthrene core. espublisher.comresearchgate.net

Another significant research direction is the exploration of the biological activities of these compounds. Scientists are investigating their potential as anticancer agents, focusing on their ability to inhibit specific enzymes or induce apoptosis in cancer cells. nih.gov The anti-inflammatory properties of certain phenanthrene derivatives are also being explored. google.com

Furthermore, there is a growing interest in the environmental and toxicological aspects of substituted phenanthrene-9,10-diones. Researchers are studying their formation, fate, and effects in the environment, as well as their mechanisms of toxicity in biological systems. nih.govnih.govacs.org This research is crucial for understanding the potential health risks associated with exposure to these compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O3 B15174119 2-Methoxyphenanthrene-9,10-dione CAS No. 918945-07-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918945-07-0

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-methoxyphenanthrene-9,10-dione

InChI

InChI=1S/C15H10O3/c1-18-9-6-7-11-10-4-2-3-5-12(10)14(16)15(17)13(11)8-9/h2-8H,1H3

InChI Key

GKUKBDLCZUMMDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

Synthetic Methodologies for 2 Methoxyphenanthrene 9,10 Dione and Analogous Structures

Strategies for Phenanthrene (B1679779) Skeleton Construction as Precursors

The creation of the tricyclic phenanthrene core is a critical first step. Several modern synthetic methods provide efficient access to phenanthrene and its derivatives.

Aryne Diels-Alder Reactions for Phenanthrene Formation

The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be adapted to construct the phenanthrene framework. acs.orgwikipedia.org This approach typically involves the reaction of a diene with a suitable dienophile. In the context of phenanthrene synthesis, arynes, which are highly reactive intermediates, can serve as the dienophile. acs.org The reaction of an aryne with a styrene (B11656) derivative, for instance, can proceed through a Diels-Alder/ene-reaction cascade to yield 9,10-dihydrophenanthrenes. acs.org These dihydrophenanthrene intermediates can then be aromatized to the corresponding phenanthrenes. This method offers a transition-metal-free pathway to the phenanthrene core. researchgate.net

The generation of arynes under mild conditions, such as the fluoride-induced 1,2-elimination of 2-(trimethylsilyl)aryl triflates, has significantly expanded the scope and applicability of this methodology. acs.org This approach allows for the synthesis of a variety of substituted phenanthrenes by employing appropriately functionalized aryne precursors and dienes.

Palladium-Catalyzed Domino One-Pot Reactions for Phenanthrene Derivatives

Palladium-catalyzed domino reactions have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including phenanthrene derivatives. nih.govacs.orgacs.org These one-pot reactions combine multiple transformations, such as C-H activation, cross-coupling, and cyclization, to rapidly build molecular complexity from simple starting materials. nih.govacs.org

One notable example involves a three-component reaction between an aryl iodide, an ortho-bromobenzoyl chloride, and norbornadiene, catalyzed by a palladium complex. nih.gov This process proceeds through a cascade of events including ortho-C–H activation, decarbonylation, and a retro-Diels–Alder reaction to afford the phenanthrene product in high yields. nih.gov Another variation utilizes aryl iodides, 2-bromophenylboronic acids, and norbornadiene in a palladium-catalyzed domino sequence involving a Catellani reaction and a retro-Diels-Alder reaction. acs.orgacs.org These methods are valued for their broad substrate scope, tolerance of various functional groups, and generally good yields. nih.govacs.org

Catalyst/ReagentsStarting MaterialsKey Reaction StepsProduct TypeReference
Pd(OAc)₂ / PPh₃ / K₂CO₃Aryl iodide, 2-bromophenylboronic acid, NorbornadieneCatellani reaction, Retro-Diels-AlderPhenanthrenes acs.org
Pd(OAc)₂ / Cs₂CO₃Aryl iodide, ortho-bromobenzoyl chloride, Norbornadieneortho-C–H activation, Decarbonylation, Retro-Diels-AlderPhenanthrene derivatives nih.gov

Pschorr Coupling for Dihydrophenanthrene Intermediates

The Pschorr cyclization is a classic method for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons. While not explicitly detailed in the provided search results for the direct synthesis of 2-methoxyphenanthrene-9,10-dione precursors, the Pschorr reaction is a well-established transformation that involves the intramolecular cyclization of a diazonium salt derived from a 2-aminostilbene derivative. This reaction typically yields a dihydrophenanthrene, which can then be oxidized to the corresponding phenanthrene.

Cycloisomerization of Alkynes to Methoxyphenanthrenes

The cycloisomerization of appropriately substituted alkynes provides another pathway to the phenanthrene skeleton. For instance, a copper-catalyzed reaction of aromatic N-tosylhydrazones with terminal alkynes can lead to the formation of phenanthrene derivatives. nih.gov This transformation is proposed to proceed through an allene (B1206475) intermediate followed by a six-π-electron cyclization and isomerization. nih.gov By selecting a starting material with a methoxy (B1213986) group on the appropriate aromatic ring, this method can be used to generate methoxyphenanthrene precursors.

Introduction of the 9,10-Dione Moiety

Once the desired phenanthrene skeleton, such as 2-methoxyphenanthrene, is obtained, the final step is the introduction of the 9,10-dione functionality. This is typically achieved through oxidation of the 9 and 10 positions of the phenanthrene ring.

Oxidative Processes from Phenanthrene Derivatives

The oxidation of phenanthrenes to phenanthrene-9,10-diones is a common and effective method. thieme-connect.de Various oxidizing agents can be employed for this transformation.

Classical methods often utilize chromium(VI) oxidants, such as chromic acid, to directly oxidize phenanthrene to phenanthrene-9,10-dione. thieme-connect.dewikipedia.orgstackexchange.com The reaction with sodium dichromate in the presence of sulfuric acid is a well-known procedure. youtube.com However, these conditions can be harsh and may not be compatible with sensitive functional groups. thieme-connect.de

Milder and more selective oxidizing agents have also been developed. These include ruthenium trichloride (B1173362) in the presence of a co-oxidant like sodium periodate. thieme-connect.de Other reagents such as tert-butyl hydroperoxide have also been used for the liquid-phase oxidation of phenanthrene. wikipedia.org The choice of oxidant is crucial to achieve high yields and to avoid over-oxidation or side reactions, especially when dealing with substituted phenanthrenes like 2-methoxyphenanthrene. In some cases, the oxidation can proceed through a diol intermediate which is then further oxidized to the diketone. stackexchange.com

Oxidizing AgentSubstrateProductReference
Chromium(VI) oxide / Sulfuric acidPhenanthrene9,10-Phenanthrenequinone stackexchange.com
Sodium dichromate / Sulfuric acidPhenanthrene9,10-Phenanthrenequinone youtube.com
Ruthenium trichloride / Sodium periodatePyrene (analogous arene)Pyrene-4,5-dione thieme-connect.de
tert-Butyl hydroperoxidePhenanthrene9,10-Phenanthrenequinone wikipedia.org

Oxidation of Hydroxyl-Substituted Phenanthrenes to Diones

The oxidation of hydroxyl-substituted phenanthrenes presents a direct route to the corresponding diones. While direct oxidation of the phenanthrene nucleus is a common method, starting with a dihydroxy derivative allows for the use of milder oxidants. thieme-connect.de For instance, soil pseudomonads can metabolize phenanthrene through a dihydroxylation step to form 3,4-dihydroxyphenanthrene, which is then further metabolized. nih.gov This biological pathway highlights the transformation of hydroxylated phenanthrenes. In a laboratory setting, the oxidation of 15,16-dihydroxyclopenta[a]phenanthren-17-one has been studied using various oxidizing agents. rsc.org The choice of oxidant can influence the position of attack on the molecule. rsc.org

Chromium(VI) Oxide and Chromic Acid Mediated Oxidations

Chromium(VI) reagents are powerful oxidizing agents widely used in organic synthesis to convert various functional groups. derpharmachemica.com Specifically, chromium(VI) oxide and chromic acid are effective for the oxidation of phenanthrene to phenanthrene-9,10-dione. youtube.comwikipedia.org This reaction proceeds by oxidizing the 9 and 10 positions of the phenanthrene ring. youtube.com The mechanism involves the initial formation of a diol which is then further oxidized to the dicarbonyl compound. youtube.com The reaction conditions, such as temperature and reaction time, can be controlled to achieve the desired product and prevent over-oxidation. youtube.com

Chromium(VI) oxide in glacial acetic acid is a common reagent system for this transformation. youtube.com The oxidizing power of chromium(VI) is enhanced in an acidic medium. youtube.com Other chromium-based reagents, such as sodium dichromate in the presence of sulfuric acid, are also employed for this purpose. youtube.comyoutube.com These methods are generally applicable to substituted phenanthrenes as well, although the nature and position of the substituent can influence the reaction's efficiency.

ReagentSubstrateProductReference
Chromium(VI) oxide, Acetic acidPhenanthrenePhenanthrene-9,10-dione youtube.com
Sodium dichromate, Sulfuric acidPhenanthrenePhenanthrene-9,10-dione youtube.comyoutube.com
Chromic acid11-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene11-Methyl-15-keto-16,17-dihydro-15H-cyclopenta[a]phenanthrene rsc.org

Regioselective Methoxy Group Introduction

The introduction of a methoxy group at a specific position on the phenanthrene-9,10-dione core is a key step in the synthesis of this compound. This can be achieved through nucleophilic substitution or by methylation of a hydroxylated precursor.

Nucleophilic Substitution Reactions with Methoxide (B1231860)

Nucleophilic aromatic substitution (SNAr) provides a pathway for introducing a methoxy group. masterorganicchemistry.com In this type of reaction, a leaving group on the aromatic ring is displaced by a nucleophile, in this case, the methoxide ion (CH₃O⁻). masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. masterorganicchemistry.com In the context of phenanthrene chemistry, a bromophenanthrene mixture that was difficult to separate chromatographically was successfully converted to a separable mixture of methoxy products using a copper(I) iodide catalyzed methoxylation reaction. acgpubs.org This demonstrates the utility of nucleophilic substitution in the synthesis of methoxyphenanthrenes.

Methylation of Hydroxylated Phenanthrene-9,10-diones

An alternative strategy for introducing a methoxy group is the methylation of a hydroxylated phenanthrene-9,10-dione. This approach first requires the synthesis of the corresponding hydroxy-phenanthrenequinone. Once obtained, the hydroxyl group can be converted to a methoxy group using a suitable methylating agent. A common procedure for the synthesis of 9,10-dimethoxyphenanthrene (B3237640) starts from 9,10-phenanthrenequinone, which is reduced and then methylated in a one-pot reaction using dimethyl sulfate (B86663) in the presence of a base and a phase-transfer catalyst. orgsyn.org This method could be adapted for the selective methylation of a hydroxyl group on the phenanthrenequinone (B147406) ring.

Starting MaterialReagentsProductReference
9,10-Phenanthrenequinone1. Sodium dithionite, Tetrabutylammonium bromide 2. Dimethyl sulfate, Sodium hydroxide9,10-Dimethoxyphenanthrene orgsyn.org
Bromophenanthrene mixtureSodium methoxide, Copper(I) iodide, DimethylformamideMethoxyphenanthrene mixture acgpubs.org

Organocatalytic Approaches to Phenanthrenequinone Synthesis

Recent advancements in synthetic chemistry have led to the development of organocatalytic methods for the synthesis of phenanthrenequinones. These methods offer an alternative to traditional metal-catalyzed reactions, often proceeding under milder conditions and without the need for stoichiometric oxidants. rsc.orgrsc.org

Carbene Organocatalytic Tandem Reactions for Substituted 9,10-Phenanthrenequinones

N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. researchgate.net A novel NHC-organocatalytic approach has been developed for the rapid construction of a diverse range of substituted 9,10-phenanthrenequinones. rsc.orgrsc.org This method involves a tandem reaction sequence that begins with the carbene-catalyzed formation of a benzoin (B196080) adduct between an aldehyde and an ester. rsc.orgrsc.org This is followed by an annulation reaction to construct the phenanthrenequinone framework. rsc.orgrsc.org This represents the first example of the direct construction of the phenanthrenequinone skeleton from simple starting materials using small-molecule catalysts. rsc.orgrsc.org

Derivatization Strategies for Phenanthrene-9,10-dione Frameworks

The chemical reactivity of the phenanthrene-9,10-dione core allows for a range of derivatization strategies. The electron-deficient nature of the quinone ring, imparted by the two carbonyl groups, facilitates reactions such as nucleophilic additions and substitutions, while the aromatic rings can undergo electrophilic functionalization. These strategies enable the synthesis of a diverse library of analogues based on the core phenanthrenequinone structure.

Furan (B31954) Annulation via Aldol (B89426) Condensation and Cyclization

A significant derivatization strategy involves the annulation (fusion) of a furan ring onto the phenanthrene-9,10-dione framework. This is effectively achieved through an iron(III) chloride-catalyzed reaction between 9,10-phenanthrenequinone (also known as phenanthraquinone, PQ) and various ketones. rsc.org The reaction mechanism proceeds through a sequence of aldol condensation, dehydration, and subsequent cyclization to yield the furan-annulated products. rsc.org

The nature of the ketone reactant dictates the structure of the final product. For instance, the reaction of PQ with acetone (B3395972) or cyclopentanone (B42830) results in the formation of furan-annulated ketals. rsc.org In contrast, using ethyl alkyl ketones leads to 3-furaldehyde (B129913) annulated products. rsc.org The reaction with cyclic ketones also shows structural dependence; cyclohexanone (B45756) yields a tetrahydrobenzofuran annulated secondary alcohol, whereas cycloheptanone (B156872) and cyclooctanone (B32682) provide dihydrocyclohepta[b]furan and tetrahydrocycloocta[b]furan annulated products, respectively. rsc.org

Table 1: Furan Annulation Products from 9,10-Phenanthrenequinone and Various Ketones rsc.org

Ketone ReactantResulting Product Type
AcetoneFuran annulated ketal
CyclopentanoneFuran annulated ketal
Ethyl alkyl ketones3-Furaldehyde annulated product
CyclohexanoneTetrahydrobenzofuran annulated secondary alcohol
Cycloheptanone7,8-Dihydro-6H-cyclohepta[b]furan annulated product
Cyclooctanone6,7,8,9-Tetrahydrocycloocta[b]furan annulated product

Bromination and Iodination of Phenanthrene-9,10-dione

Direct halogenation of the phenanthrene-9,10-dione nucleus is a fundamental strategy for creating versatile intermediates for further synthesis. Both bromination and iodination can be achieved under specific conditions, typically leading to disubstituted products.

Bromination: The synthesis of 2,7-dibromophenanthrene-9,10-dione (B38369) is a well-established procedure. It can be accomplished by reacting phenanthrene-9,10-dione with a mixture of sulfuric acid, hydrogen bromide, and bromine. chemicalbook.com This reaction is typically conducted in water at an elevated temperature (around 80°C) for 24 hours and can achieve a high yield of over 90%. chemicalbook.com The resulting 2,7-dibromo derivative is a valuable intermediate for synthesizing semiconducting materials for applications in organic electronics. ossila.com

Iodination: Similarly, iodo-derivatives can be prepared. The synthesis of 2,7-diiodophenanthrene-9,10-dione (B96020) involves the direct iodination of the parent dione (B5365651). This reaction is commonly carried out using iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide. Acetic acid is often used as the solvent for this transformation. The iodine substituents enhance the molecular weight and modify the electronic properties of the molecule, making these derivatives useful as intermediates for bioactive molecules or in materials science.

Table 2: Halogenation of Phenanthrene-9,10-dione

Halogenation TypeReagentsProductReported YieldReference
BrominationSulfuric acid, Hydrogen bromide, Bromine2,7-Dibromophenanthrene-9,10-dione>90% chemicalbook.com
IodinationIodine, Nitric acid (or other oxidizing agent)2,7-Diiodophenanthrene-9,10-dioneNot specified

Copper-Assisted Nucleophilic Substitution on Halogenated Phenanthrenes

The halogenated phenanthrene-9,10-diones synthesized via the methods described above are excellent substrates for copper-assisted cross-coupling reactions, commonly known as the Ullmann condensation or Ullmann-type reaction. wikipedia.orgorganic-chemistry.org This powerful methodology allows for the formation of new carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds at the site of halogenation. wikipedia.org

The traditional Ullmann reaction requires stoichiometric amounts of copper metal, high temperatures (often exceeding 200°C), and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org However, modern advancements have led to the development of more efficient systems using soluble copper catalysts, often supported by ligands such as diamines or acetylacetonates, which can proceed under milder conditions. wikipedia.org The mechanism generally involves a copper(I) species which reacts with the aryl halide. wikipedia.orgorganic-chemistry.org While many examples focus on building the phenanthrene core itself via Ullmann coupling of simpler precursors, the principle is directly applicable to the functionalization of pre-formed halogenated phenanthrenes and their dione derivatives. acs.orgresearchgate.net This allows for the introduction of alkoxy, aryloxy, and amino groups onto the phenanthrene-9,10-dione framework, significantly diversifying the available structures.

Synthesis of Amino-Substituted Phenanthrenequinones via Nucleophilic Substitution

The introduction of amino substituents onto the phenanthrenequinone framework can be achieved via nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing character of the two carbonyl groups in the 9- and 10-positions activates the aromatic rings of the quinone system towards attack by nucleophiles, such as amines. ucl.ac.bemasterorganicchemistry.comlibretexts.org

This reaction proceeds through a two-step addition-elimination mechanism. libretexts.org First, the amine nucleophile adds to an electron-deficient carbon on the aromatic ring, forming a resonance-stabilized, negatively charged carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org Subsequently, a leaving group (such as a halide on a pre-functionalized quinone, or a hydride in an oxidative amination) is eliminated to restore aromaticity and yield the amino-substituted product. libretexts.org

While direct amination of phenanthrenequinone itself can be challenging, analogous reactions on structurally similar quinones are well-documented. For example, aminoanthraquinones have been successfully synthesized by treating quinone precursors with butylamine (B146782) in the presence of a catalyst like iodobenzene (B50100) diacetate [PhI(OAc)₂]. nih.govmdpi.com Another approach involves using cerium(III) chloride (CeCl₃) as a catalyst, which coordinates to a carbonyl group and strongly enhances its electron-withdrawing capacity, thereby promoting regioselective nucleophilic attack by an amine at the C-8 position of related isoquinolinequinone systems. ucl.ac.be These methods highlight a viable pathway for the synthesis of amino-substituted phenanthrenequinones.

Table 3: Reagents for Nucleophilic Amination of Quinone Frameworks

Quinone SystemAmine NucleophileCatalyst/PromoterReference
Anthraquinone derivativesButylaminePhI(OAc)₂ (Iodobenzene diacetate) nih.govmdpi.com
PyrimidoisoquinolinequinonesVarious primary and secondary aminesCeCl₃·7H₂O (Cerium(III) chloride heptahydrate) ucl.ac.be

Chemical Reactivity and Reaction Mechanisms of 2 Methoxyphenanthrene 9,10 Dione

Annulation Reactions and Heterocycle Formation

Formation of Furan-Annulated Phenanthrene (B1679779) Derivatives

The phenanthrene-9,10-dione scaffold serves as a versatile precursor for the synthesis of complex heterocyclic systems, including furan-annulated derivatives. These reactions typically involve the condensation of the dione (B5365651) with a suitable carbon nucleophile, followed by cyclization and dehydration to form the furan (B31954) ring.

One general and effective method involves the iron(III) chloride-catalyzed reaction of phenanthrene-9,10-dione (PQ) with ketones. rsc.org This reaction proceeds through a proposed mechanism involving an initial aldol (B89426) condensation between the enolate of the ketone and one of the carbonyl groups of the dione. Subsequent dehydration and cyclization, catalyzed by the Lewis acidic FeCl₃, lead to the formation of the furan ring fused to the phenanthrene core. rsc.org The reaction of PQ with asymmetrical ketones, such as ethyl alkyl ketones, can yield 3-furaldehyde (B129913) annulated products, showcasing the versatility of this approach. rsc.org

While specific studies on 2-Methoxyphenanthrene-9,10-dione are not detailed, the presence of the methoxy (B1213986) group is expected to influence the electron density of the dione system but not fundamentally alter the course of this annulation reaction. Another synthetic route involves the reaction of PQ with α-hydroxyketones, which can also lead to the formation of furan-annulated structures. thieme-connect.de Furthermore, photochemical methods have been employed, where adducts of furans with quinones undergo photolysis to yield phenanthro[9,10-b]furans. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Phenanthrene Ring

The substitution pattern on the phenanthrene ring of this compound is governed by the combined directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the outcome is a balance between activating and deactivating effects.

Methoxy Group (-OCH₃): The methoxy group at the C-2 position is a strong activating group. organicchemistrytutor.comyoutube.com Through its resonance effect, it donates electron density to the aromatic ring, particularly at the ortho and para positions relative to itself (C-1, C-3, and the unavailable C-9). This makes these positions more nucleophilic and susceptible to electrophilic attack. organicchemistrytutor.comfiveable.me

Dione Moiety (-C(O)C(O)-): The 9,10-dione system is a strong deactivating group due to the electron-withdrawing nature of the carbonyls. unizin.org It withdraws electron density from the aromatic rings, making them less reactive towards electrophiles. This deactivating effect is most pronounced on the ring to which the carbonyls are attached.

Phenanthrene Core: The phenanthrene ring system itself has positions of differing reactivity, with substitution generally favoring the C1, C3, C6, C8, C9, and C10 positions. libretexts.org

The interplay of these factors suggests that electrophilic substitution on this compound would be challenging due to the powerful deactivating effect of the dione. However, if a reaction were to occur, it would most likely be directed by the activating methoxy group to the C-1 or C-3 positions.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the phenanthrene ring is activated towards nucleophilic aromatic substitution. The electron-withdrawing dione functionality significantly lowers the electron density of the aromatic system, making it susceptible to attack by nucleophiles. mdpi.com This effect is particularly pronounced at positions ortho and para to the carbonyl groups. Therefore, nucleophilic attack is most likely to occur on the ring bearing the dione, potentially leading to substitution at positions C-1, C-3, C-6, or C-8. The presence of a good leaving group at one of these positions would facilitate the reaction.

Oxidative Aromatization Mechanisms (e.g., using DDQ)

The synthesis of this compound often involves an oxidative aromatization step from a partially saturated precursor, such as a dihydrophenanthrene. A highly effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a strong oxidizing agent with a high reduction potential. nih.govrsc.org

The mechanism of DDQ-mediated dehydrogenation is generally accepted to proceed via a hydride transfer. nih.gov The reaction is initiated by the transfer of a hydride ion (H⁻) from the benzylic position of the dihydrophenanthrene precursor to the electron-deficient quinone oxygen of DDQ. This results in the formation of a carbocation intermediate and the reduced hydroquinone (B1673460) form of DDQ (DDQH₂). nih.gov The carbocation then loses a proton to a base, leading to the formation of the fully aromatic phenanthrene ring. nih.gov

To make the process more economical, catalytic amounts of DDQ can be used in conjunction with a co-oxidant. rsc.org For instance, a system employing DDQ and sodium nitrite (B80452) (NaNO₂) with dioxygen (O₂) has been shown to be highly efficient for the oxidative dehydrogenation of dihydroarenes. nih.gov In this catalytic cycle, DDQ dehydrogenates the substrate, and the resulting DDQH₂ is re-oxidized back to DDQ by nitrogen dioxide (NO₂), which is generated in situ from the oxidation of NO by O₂. nih.gov

Reaction Intermediate Identification and Pathway Elucidation

The elucidation of reaction pathways for complex organic molecules like this compound relies on the identification and characterization of transient species and intermediates.

In the formation of furan-annulated derivatives from phenanthrene-9,10-dione and ketones, the proposed reaction pathway involves several key intermediates. rsc.org Spectroscopic analysis and mechanistic studies suggest the initial formation of an aldol adduct resulting from the nucleophilic attack of a ketone enolate on a dione carbonyl. This adduct then undergoes dehydration to form a conjugated enone, which subsequently cyclizes to a dihydrofuran intermediate before a final dehydration step yields the aromatic furan ring. rsc.org

For palladium-catalyzed syntheses of phenanthrene precursors, the reaction pathway is thought to proceed through various organometallic intermediates. For example, in Heck-type reactions, an oxo-palladium complex has been proposed as a key intermediate. espublisher.com The catalytic cycle involves the oxidative addition of Pd(0) to the substrate, forming a palladium(II) intermediate , which then undergoes further transformations leading to the final product. espublisher.com

In oxidative aromatization reactions using DDQ, the key intermediates are the different oxidation states of the quinone itself. DDQ can exist as the oxidized quinone, a one-electron reduced semiquinone radical anion , or the two-electron reduced hydroquinone (DDQH₂) . nih.govrsc.org The detection of these species, often through spectroscopic methods, can provide insight into whether the mechanism involves a single two-electron hydride transfer or sequential one-electron transfers. Furthermore, the carbocation intermediate formed on the substrate after hydride transfer is a critical, albeit transient, species in the pathway to the final aromatic product. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Methoxyphenanthrene 9,10 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methoxyphenanthrene-9,10-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete spectral assignment.

¹H NMR Spectroscopic Analysis of Aromatic and Methoxy (B1213986) Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the dione (B5365651) functionality and the electron-donating nature of the methoxy group.

The protons on the phenanthrene (B1679779) skeleton will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Protons in close proximity to the carbonyl groups of the dione are expected to be deshielded and resonate at a lower field. Conversely, the methoxy group, being electron-donating, will shield the adjacent aromatic protons, causing them to appear at a relatively higher field within the aromatic region. The single methoxy group will present as a sharp singlet, typically around δ 3.9-4.1 ppm.

Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Methoxy (OCH₃)~3.9 - 4.1s-
Aromatic Protons~7.0 - 9.0m, d, ddJ-values typical for ortho, meta, and para coupling

Note: The exact chemical shifts and coupling constants require experimental determination.

¹³C NMR Spectroscopic Analysis, Including Quaternary Carbon and Carbonyl Resonances

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this includes the carbons of the aromatic rings, the methoxy carbon, and the two carbonyl carbons of the dione.

The carbonyl carbons (C=O) are characteristically found at the most downfield region of the spectrum, typically between δ 180 and 200 ppm. The aromatic carbons will resonate in the range of δ 110-160 ppm. The carbon atom directly attached to the methoxy group will be shifted downfield due to the electronegativity of the oxygen atom. The methoxy carbon itself will appear as a distinct signal around δ 55-60 ppm. Quaternary carbons, those not bonded to any hydrogen atoms, can also be identified, often exhibiting lower intensity signals.

Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (ppm)
Carbonyl (C=O)~180 - 200
Aromatic (C-O)~150 - 160
Aromatic (C-H & C-C)~110 - 140
Methoxy (OCH₃)~55 - 60

Note: The exact chemical shifts require experimental determination.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR provides initial information, 2D NMR techniques are crucial for the complete and unambiguous assignment of the complex spectra of methoxyphenanthrene derivatives. acgpubs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for confirming the position of the methoxy group by observing correlations from the methoxy protons to the aromatic carbon it is attached to, and to adjacent carbons. acgpubs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. For this compound, NOESY can help to confirm the spatial relationships between the methoxy protons and nearby aromatic protons, further solidifying the structural assignment. acgpubs.org

The combination of these 2D NMR methods allows for a comprehensive mapping of the molecular structure, confirming the connectivity of the atoms and the substitution pattern on the phenanthrene core. acgpubs.org

Quantitative NMR Spectroscopy for Purity and Yield Determination

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the yield of a reaction without the need for a specific reference standard of the analyte. By integrating the signal of a specific proton (or group of equivalent protons) in the analyte and comparing it to the integral of a known amount of an internal standard, the absolute quantity of the analyte can be determined. For this compound, the sharp singlet of the methoxy protons would be an ideal signal for quantification due to its distinctness and lack of overlap with other signals.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₁₅H₁₀O₃). By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm. This technique is crucial for distinguishing between isomers and compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. The fragmentation of this compound is expected to follow logical pathways dictated by the stability of the resulting fragments.

The electron impact (EI) mass spectrum would likely exhibit a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Key fragmentation pathways for aromatic ketones and ethers can be predicted. One of the primary fragmentation modes for aromatic ketones involves the cleavage of the bond adjacent to the carbonyl group (α-cleavage), leading to the loss of a radical and the formation of a stable acylium ion. In the case of this compound, the loss of the methoxy group as a radical (•OCH₃) or the loss of a methyl radical (•CH₃) from the methoxy group are plausible fragmentation steps. The loss of carbon monoxide (CO) is another characteristic fragmentation for quinones and ketones, which would result in a significant fragment ion.

Proximity effects, where adjacent functional groups influence fragmentation, are also anticipated. For aromatic carbonyl compounds with a nearby methoxy group, the loss of a water molecule (H₂O) has been observed, which can be of diagnostic value. rsc.org This process often involves the transfer of a hydrogen atom from the methyoxy group to the carbonyl oxygen.

A plausible fragmentation pattern for this compound is outlined below:

Fragment Ion Proposed Structure/Loss Significance
M⁺Intact molecule with a positive chargeConfirms molecular weight
M-15Loss of a methyl radical (•CH₃)Indicates the presence of a methoxy group
M-28Loss of carbon monoxide (CO)Characteristic of a quinone/ketone structure
M-31Loss of a methoxy radical (•OCH₃)Indicates the presence of a methoxy group
M-18Loss of water (H₂O)Possible proximity effect between methoxy and carbonyl groups rsc.org

This table represents a predicted fragmentation pattern based on the known behavior of similar compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to its carbonyl and aromatic functionalities.

The most prominent features in the IR spectrum will be the stretching vibrations of the two carbonyl (C=O) groups of the dione system. For similar phenanthrenequinone (B147406) structures, these bands typically appear in the region of 1650-1700 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic ring. The methoxy group, being an electron-donating group, might slightly lower the frequency of the carbonyl absorptions.

The aromatic nature of the phenanthrene core will give rise to several characteristic bands. The C=C stretching vibrations within the aromatic rings are expected to appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons will be observed above 3000 cm⁻¹. Additionally, the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic ring, will be present in the 700-900 cm⁻¹ region.

The methoxy group will also have its own characteristic absorptions. The C-O stretching vibration of the aryl ether linkage is expected to produce a strong band in the range of 1200-1275 cm⁻¹. The C-H stretching and bending vibrations of the methyl group will also be present.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
C=O stretching1650 - 1700Dione
C=C stretching1450 - 1600Aromatic rings
C-H stretching (aromatic)> 3000Aromatic rings
C-O stretching (aryl ether)1200 - 1275Methoxy group
C-H bending (out-of-plane)700 - 900Aromatic rings

This table presents expected IR absorption bands based on the analysis of similar compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The chromophore of this compound encompasses the entire conjugated system of the phenanthrenequinone core.

The UV-Vis spectrum is expected to show multiple absorption bands corresponding to different electronic transitions. The high-energy bands in the UV region are typically due to π → π* transitions within the aromatic system. These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

The lower-energy bands, often extending into the visible region, are characteristic of n → π* transitions. These involve the promotion of a non-bonding electron from one of the oxygen atoms of the carbonyl groups to an antibonding π* orbital of the conjugated system. These transitions are generally weaker than π → π* transitions.

The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent phenanthrene-9,10-dione. This is due to the electron-donating nature of the methoxy group, which extends the conjugation and decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, photophysical studies on 3,6-dimethoxyphenanthrenequinone have shown the influence of methoxy groups on the electronic spectra. nih.gov

Electronic Transition Expected Wavelength Range (nm) Chromophore
π → π200 - 350Aromatic system
n → π350 - 450Carbonyl groups

This table presents expected UV-Vis absorption bands based on the analysis of similar compounds.

X-ray Diffraction (XRD) Crystallography

While spectroscopic methods provide valuable information about the connectivity and electronic structure of a molecule, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a successful single-crystal XRD analysis would provide precise atomic coordinates, from which all other structural parameters can be derived. The data would reveal the planarity of the phenanthrenequinone system, the orientation of the methoxy group relative to the aromatic ring, and the packing of the molecules in the crystal lattice. The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, providing fundamental information about the symmetry of the crystal structure. Studies on related phenanthrene derivatives have demonstrated the power of this technique in elucidating their solid-state structures. researchgate.neted.ac.uk

From the atomic coordinates obtained through single-crystal XRD, a detailed analysis of the molecular geometry can be performed. This includes the precise measurement of bond lengths, bond angles, and dihedral angles.

The C-C bond lengths within the aromatic rings would be expected to be intermediate between those of single and double bonds, confirming the aromatic character. The C=O bond lengths of the dione moiety would be consistent with typical carbonyl double bonds. The bond angles around the sp²-hybridized carbon atoms of the aromatic rings and carbonyl groups would be close to 120°.

Structural Parameter Expected Value/Range Significance
C-C (aromatic)~1.39 ÅConfirms aromaticity
C=O~1.22 ÅConfirms carbonyl double bond character
C-O (ether)~1.36 ÅCharacterizes the aryl ether linkage
C-C-C (aromatic)~120°Confirms sp² hybridization
O-C-C (carbonyl)~120°Confirms sp² hybridization
Dihedral angles (ring)Close to 0° or 180°Quantifies planarity of the aromatic system

This table presents expected crystallographic data based on the analysis of similar compounds.

Determination of Absolute Configuration

The determination of the absolute configuration of a chiral molecule is a crucial aspect of its complete structural elucidation. For a compound like this compound, which could exist as atropisomers if rotation around the bond connecting a substituent to the phenanthrene core is restricted, determining the absolute stereochemistry would be essential.

Currently, there are no specific studies reporting the experimental determination of the absolute configuration of this compound. However, several powerful techniques are routinely employed for this purpose and could be utilized in future research.

Established Methods for Determining Absolute Configuration:

Single-Crystal X-ray Crystallography: This is the most definitive method for determining absolute configuration. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined. The Flack parameter, derived from the crystallographic data, provides a reliable indicator of the absolute structure of the enantiomer present in the crystal.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental VCD and ECD spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned.

Mosher's Method: This NMR-based technique involves the derivatization of a chiral alcohol with the enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the 1H NMR chemical shifts of the resulting diastereomeric esters, the absolute configuration of the alcohol can be deduced. While this compound itself is not an alcohol, this method could be applied to chiral precursors or derivatives.

A comprehensive search of scientific databases reveals a lack of published data on the application of these methods to this compound.

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a compound, such as its melting point, solubility, and polymorphism. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice.

As with the absolute configuration, there is a notable absence of specific studies on the Hirshfeld surface analysis or detailed crystal packing of this compound in the available literature. Research on related phenanthrene and quinone structures, however, highlights the types of interactions that would be anticipated.

Anticipated Intermolecular Interactions:

Based on the structure of this compound, the following intermolecular interactions would likely govern its crystal packing:

π-π Stacking: The planar aromatic rings of the phenanthrene core are expected to engage in significant π-π stacking interactions, which are a common feature in the crystal structures of polycyclic aromatic hydrocarbons.

C-H···O Hydrogen Bonds: The hydrogen atoms on the aromatic rings can act as weak hydrogen bond donors to the oxygen atoms of the ketone and methoxy groups of neighboring molecules.

Hirshfeld Surface Analysis in Principle:

A Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.

dnorm Surface: Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

Fingerprint Plots: These are two-dimensional histograms derived from the Hirshfeld surface, which summarize the intermolecular contacts. Different types of interactions (e.g., H···H, C···H, O···H) appear as distinct patterns in the fingerprint plot, allowing for their quantitative analysis.

Although no specific Hirshfeld surface analysis data for this compound has been published, the table below illustrates the kind of data that would be generated from such an analysis for a hypothetical crystal structure.

Interaction Type Contribution to Hirshfeld Surface (%) Description
H···H50-60%Represents the most abundant contacts, typical for organic molecules.
C···H / H···C20-30%Indicates the presence of C-H···π interactions.
O···H / H···O10-20%Corresponds to C-H···O hydrogen bonds involving the carbonyl and methoxy oxygen atoms.
C···C5-10%Suggests the presence of π-π stacking interactions.
O···C / C···O<5%Minor contributions from other close contacts.
O···O<1%Generally unfavorable and rare.
This table is a hypothetical representation of potential Hirshfeld surface analysis results for this compound and is not based on experimental data.

Further experimental work, beginning with the successful crystallization of this compound, is required to perform these advanced structural characterizations and provide concrete data for this compound.

Computational and Theoretical Studies on 2 Methoxyphenanthrene 9,10 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules.

Optimization of Molecular Geometry and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For 2-Methoxyphenanthrene-9,10-dione, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to achieve this.

The optimization would reveal precise bond lengths, bond angles, and dihedral angles. A key aspect for this molecule would be the orientation of the methoxy (B1213986) group (-OCH₃) relative to the phenanthrene (B1679779) ring. A conformational analysis would be performed by systematically rotating the C-O bond of the methoxy group to identify the global minimum energy conformer and any other low-energy rotational isomers. The planarity of the fused ring system would also be a significant finding from such an analysis. Discrepancies between calculated geometries (for a single molecule in the gas phase) and experimental data from X-ray crystallography (for molecules in a crystal lattice) can sometimes arise due to intermolecular interactions in the solid state. researchgate.net

Calculation of Electronic Properties (e.g., HOMO-LUMO Gap)

Once the geometry is optimized, DFT is used to calculate the molecule's electronic properties. Central to this are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. scielo.org.za A smaller gap generally indicates that a molecule is more easily excitable, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net The HOMO-LUMO gap is also instrumental in predicting the electronic absorption properties of the molecule, as it often corresponds to the lowest energy electronic transition. researchgate.net

PropertyDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate an electron.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept an electron.
ΔE (Gap) ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density. Different colors represent different values of the electrostatic potential: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. researchgate.netchemaxon.com

For this compound, an MEP map would likely show strong negative potential (red) around the two carbonyl oxygen atoms (C=O) and the oxygen of the methoxy group, highlighting these as the primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings. This analysis provides a clear, intuitive picture of the molecule's polarity and its preferred sites for intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one reactant and the LUMO of another. The shapes and energies of these orbitals are key predictors of reaction outcomes. For this compound, the distribution of the HOMO and LUMO would be analyzed. The HOMO is likely to be distributed across the electron-rich methoxy group and the phenanthrene ring system, indicating where the molecule would act as an electron donor (nucleophile). Conversely, the LUMO is expected to be localized around the electron-deficient dione (B5365651) moiety, particularly the carbon atoms of the carbonyl groups, identifying the sites where the molecule would act as an electron acceptor (electrophile). aimspress.com The analysis of these frontier orbitals is fundamental to understanding its behavior in pericyclic reactions and other chemical transformations.

Reaction Pathway Analysis and Transition State Modeling for Proposed Mechanisms

Computational chemistry can model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. This involves identifying all reactants, intermediates, transition states, and products. For a proposed reaction involving this compound, such as a nucleophilic addition to one of the carbonyl groups, computational methods would be used to locate the transition state structure—the highest energy point along the reaction coordinate.

Calculating the energy of this transition state allows for the determination of the activation energy, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which mechanism is most likely to occur. This type of analysis provides invaluable insights that are often difficult or impossible to obtain through experimental means alone.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption)

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm a molecule's structure.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov For this compound, these calculations would provide theoretical values for each unique proton and carbon atom. Comparing these predicted shifts with experimental NMR data is a powerful method for structural verification. science-softcon.de

UV-Vis Absorption : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectrum of a molecule. researchgate.net The calculation yields the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of absorption intensity). For this compound, TD-DFT would predict the electronic transitions, likely π → π* and n → π*, that give rise to its characteristic UV-Vis spectrum. The HOMO-LUMO gap provides a first approximation for the lowest energy absorption. masterorganicchemistry.com

Spectroscopic ParameterComputational MethodInformation Gained
¹H and ¹³C NMR Chemical Shifts DFT/GIAOProvides theoretical chemical shifts for comparison with experimental data to confirm molecular structure.
UV-Vis λmax TD-DFTPredicts the wavelengths of maximum electronic absorption, corresponding to electron transitions between molecular orbitals.

Mechanistic Insights into Biological Activities of 2 Methoxyphenanthrene 9,10 Dione Derivatives

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of phenanthrene (B1679779) derivatives is intricately linked to their chemical structure. Variations in the position of substituent groups, the presence of specific moieties, and the stereochemistry of the molecule can profoundly influence their pharmacological effects.

Influence of Methoxy (B1213986) Group Position on Biological Response

The position of the methoxy group on the phenanthrene ring is a critical determinant of biological activity. While direct studies on 2-Methoxyphenanthrene-9,10-dione are specific, the broader class of methoxylated phenanthrenes provides valuable insights. For instance, the presence and position of methoxy groups can modulate the lipophilicity and electronic properties of the molecule, which in turn affects its ability to cross cell membranes and interact with biological targets. Research on resveratrol, a stilbene (B7821643) with structural similarities, has shown that O-methylation can enhance cellular uptake, improve stability, and increase bioavailability. In the context of phenanthrenes, a study on Eulophia nuda identified 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol as a compound with significant antiproliferative activity against human breast cancer cell lines. This suggests that the specific arrangement of methoxy groups is crucial for cytotoxic effects. The substitution pattern influences the molecule's ability to participate in key interactions, such as hydrogen bonding and hydrophobic interactions, with its biological targets.

Role of the 9,10-Dione Moiety in Biological Interactions

The 9,10-dione moiety, also known as a phenanthrenequinone (B147406), is a key structural feature responsible for many of the biological effects observed in this class of compounds. This quinone structure is redox-active and can participate in cellular redox cycling, leading to the generation of reactive oxygen species (ROS). The production of ROS can induce oxidative stress, which in turn can lead to cellular damage, including DNA damage, and trigger apoptotic pathways.

The significance of the quinone group is highlighted in studies comparing 9,10-phenanthrenequinone (9,10-PQ) with its parent compound, phenanthrene, which lacks the dione (B5365651) moiety. While 9,10-PQ exhibits significant cytotoxicity, phenanthrene shows little to no effect on cell viability, underscoring the critical role of the quinone structure in mediating biological activity. The planar structure of phenanthrene derivatives allows them to intercalate between DNA base pairs, potentially inhibiting enzymes involved in DNA synthesis and repair. The 9,10-dione moiety further enhances this interaction and is crucial for the cytotoxic effects observed.

Impact of Stereochemistry on Activity Profiles

While specific stereochemical studies on this compound are not extensively detailed in the provided results, the general principles of stereochemistry in drug action are well-established. For a molecule to be optically active, it must be chiral, and this chirality is often preserved during reactions where bonds to the chiral center are not broken. However, if a reaction proceeds through an achiral intermediate, a racemic mixture may be formed, leading to a loss of optical activity. The differential activity of stereoisomers is a common phenomenon in pharmacology, where one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.

In Vitro Mechanistic Investigations of Cellular Interactions

To elucidate the mechanisms by which this compound derivatives exert their biological effects, in vitro studies are essential. These investigations help in identifying molecular targets and understanding the cellular pathways that are modulated by these compounds.

Molecular Target Identification and Validation

A crucial step in understanding the mechanism of action of a bioactive compound is the identification and validation of its molecular targets. For phenanthrene derivatives, a primary target is DNA. Their planar structure facilitates intercalation into the DNA helix, disrupting its normal function and inhibiting DNA replication and transcription, which is a key mechanism for their anticancer effects.

Enzyme inhibition is another important mechanism. Phenanthrenequinones can act as artificial electron acceptors in enzymatic reactions, potentially disrupting normal metabolic pathways. For example, 9,10-phenanthrenequinone has been shown to be a better electron acceptor than the natural coenzyme NAD+. Furthermore, some phenanthrene derivatives have been identified as inhibitors of specific enzymes like phosphodiesterase 5 (PDE5). The interaction with proteins is also a key aspect of their mechanism. The binding of these compounds to various proteins can modulate their function and trigger downstream signaling events.

Investigation of Molecular Pathways Affected by Phenanthrenequinone Derivatives

Phenanthrenequinone derivatives have been shown

Mechanistic Basis of Antimicrobial Activity of Synthetic Phenanthrenequinones

Phenanthrenequinones, a class of aromatic compounds, have garnered significant interest for their potential as antimicrobial agents. Their mechanism of action is multifaceted and is an area of active research.

In Vitro Antibacterial Activity Studies and Elucidation of Mechanism of Action

Synthetic phenanthrenequinones have been the subject of various studies to determine their effectiveness against a range of bacteria and to understand the underlying mechanisms of their antibacterial action. Research has shown that these compounds exhibit notable antimicrobial activity against common plant pathogens, suggesting their potential for development in agrochemical applications. rsc.org

The core structure of phenanthrenequinones is believed to be crucial for their biological activities. One of the proposed mechanisms for the antibacterial action of quinone-containing compounds, such as phenanthrenequinones, involves the generation of reactive oxygen species (ROS). This occurs through a cascade of redox reactions within the microorganism's mitochondria. The quinone moiety can react with oxygen molecules, leading to the formation of harmful ROS that can damage cellular components and disrupt normal physiological processes. ukm.my

Furthermore, studies on related quinone derivatives have suggested that their antimicrobial activities can also be associated with the inhibition of essential enzymes and the disruption of bacterial membrane function. For instance, some quinone derivatives have been shown to potentially inhibit ATPase and bacterial gyrase, crucial enzymes for bacterial survival. fip.org

Interactive Table: Antibacterial Activity of a Phenanthrene Derivative

Bacterial Strain Mother Drug MIC (µg/mL) 3-acetyl phenanthrene analogue of norfloxacin (B1679917) MIC (µg/mL)
E. coli 0.097 0.048
K. pneumonia 0.024 0.012

Source: Adapted from in vitro antibacterial activity studies of phenanthrene derivatives. nih.govnih.gov

Antituberculosis Action and Associated Mechanisms of Phenanthrene Scaffolds

The search for new and effective treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis, is a global health priority. Phenanthrene scaffolds have emerged as a promising area of investigation for the development of novel anti-TB drugs.

The mechanisms of action of current antituberculosis drugs are varied and often target specific metabolic pathways in M. tuberculosis. researchgate.net These include the inhibition of cell wall synthesis, protein synthesis, and nucleic acid synthesis. biomedres.usnih.gov For instance, isoniazid, a first-line anti-TB drug, disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. biomedres.us Rifampicin, another key anti-TB drug, works by inhibiting RNA polymerase, thereby blocking transcription. biomedres.us

While the specific mechanisms of action for many phenanthrene-based compounds against M. tuberculosis are still under investigation, the general understanding of how anti-TB agents work provides a framework for future research. It is hypothesized that phenanthrene derivatives may exert their antitubercular effects through various mechanisms, including:

Disruption of the Cell Wall: Similar to other antimicrobial agents, phenanthrenes could potentially interfere with the complex and unique cell wall of M. tuberculosis.

Inhibition of Key Enzymes: Phenanthrene scaffolds could be designed to target and inhibit essential mycobacterial enzymes, disrupting critical metabolic pathways. researchgate.net

Generation of Oxidative Stress: The quinone structure present in many phenanthrene derivatives suggests a potential mechanism involving the production of reactive oxygen species, which can be lethal to the bacteria.

Advanced Applications and Derivatization Strategies for 2 Methoxyphenanthrene 9,10 Dione in Organic Synthesis

Utilization as a Building Block for Architecturally Complex Polycyclic Systems

2-Methoxyphenanthrene-9,10-dione serves as a valuable starting material for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs). Its inherent phenanthrene (B1679779) core provides a rigid scaffold upon which additional rings can be fused. Synthetic strategies often involve reactions that target the dione (B5365651) functionality, allowing for the extension of the aromatic system.

One common approach involves the palladium-catalyzed intramolecular Heck reaction. This method has been successfully employed to synthesize various phenanthrene derivatives. espublisher.com For instance, the reaction of appropriately substituted vinyl bromoaldehydes in the presence of a palladium catalyst can lead to the formation of 9,10-dihydrophenanthrenes, which can be further aromatized to the corresponding phenanthrenes. espublisher.com This methodology allows for the introduction of various substituents onto the newly formed benzene (B151609) ring. espublisher.com Theoretical calculations have suggested that the intramolecular Heck reaction mechanism is a lower energy pathway compared to a 6π electrocyclic ring closure. espublisher.com

The following table provides examples of phenanthrene derivatives synthesized using a palladium-catalyzed reaction.

ReactantProductYield (%)
Vinyl bromoaldehyde derivative 19,10-dihydrophenanthrene derivative 1Moderate to Good
Vinyl bromoaldehyde derivative 2Alkyl phenanthreneModerate to Good
Aromatic bromoaldehydePhenanthreneModerate to Good

Data sourced from multiple examples within the cited literature. espublisher.com

This synthetic versatility makes this compound and its precursors key intermediates in the construction of a wide array of polycyclic systems, including those with potential applications in materials science and as analogs of natural products. espublisher.com

Ligand Design in Coordination Chemistry

The phenanthrenequinone (B147406) moiety within this compound is an excellent platform for the design of ligands in coordination chemistry. The two oxygen atoms of the dione can act as a bidentate chelate, binding to a variety of metal centers.

Synthesis of Metal Complexes with Phenanthrenequinone Ligands

Metal complexes featuring phenanthrenequinone-type ligands are synthesized by reacting the ligand with a suitable metal salt. For example, iron(III) complexes have been synthesized by combining a phenanthroline-based ligand with iron(III) chloride. nih.gov The resulting complexes can be characterized using various spectroscopic techniques, including mass spectrometry and infrared absorption, to confirm the coordination of the ligand to the metal center. nih.gov

The synthesis of such complexes is not limited to iron. A wide range of transition metals can be employed to form stable complexes with phenanthroline-type ligands. The electronic and steric properties of the ligand, including the presence of substituents like the methoxy (B1213986) group in this compound, can influence the stability and reactivity of the resulting metal complex. nih.gov

Exploration of Catalytic Applications of Metal-Phenanthrenequinone Complexes

Metal complexes containing phenanthrenequinone and related phenanthroline ligands have shown promise in various catalytic applications. For instance, a phenanthrenequinone macrocyclic trimer has been demonstrated to be an effective heterogeneous catalyst for the oxidative dehydrogenation of ethylbenzene. nih.gov

Furthermore, metal complexes supported on various frameworks and incorporating phenanthroline-type ligands have been investigated for their catalytic activity. For example, ruthenium complexes have been shown to be efficient for the transfer hydrogenation of ketones and aldehydes, while palladium complexes are effective in Suzuki coupling reactions. rsc.org The development of such catalysts is a significant area of research, with potential applications in both industrial and biological systems. nih.gov The ability to fine-tune the electronic and steric properties of the ligand by introducing substituents like the methoxy group is crucial for optimizing the catalytic performance of these complexes.

Precursors for Optoelectronic and Electroluminescent Materials

Derivatives of phenanthrene, closely related in structure to this compound, are important components in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Anthracene (B1667546) derivatives, which share a similar polycyclic aromatic core, are widely used as blue emitters in OLEDs. researchgate.net

For example, 9,10-di(2-naphthyl)anthracene (ADN) is a well-known blue-emitting material. researchgate.net The performance of OLEDs based on such materials can be optimized by tuning the thickness of the emissive layer and by doping with other fluorescent molecules. researchgate.net 9,10-divinyl anthracene derivatives have also been developed as highly efficient luminescent materials for OLEDs. google.com The introduction of various substituents onto the anthracene core can modify the photoluminescent and electroluminescent properties of the material. google.com While direct studies on this compound for these applications are not as prevalent, its core structure suggests its potential as a precursor for novel electroluminescent materials.

Development of Synthetic Routes to Bioactive Natural Product Analogs

The phenanthrene skeleton is a common motif in a variety of bioactive natural products. Therefore, synthetic routes to functionalized phenanthrenes, such as those starting from this compound, are of significant interest for the synthesis of natural product analogs. researchgate.netmdpi.com The development of efficient synthetic strategies allows for the construction of libraries of related compounds that can be screened for biological activity. nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Substituted Phenanthrene-9,10-diones

The synthesis of substituted phenanthrene-9,10-diones often relies on methods that can be harsh or lack sustainability. nih.gov A primary challenge is the development of novel and more environmentally friendly synthetic pathways. Current methods, such as the oxidation of polycyclic arenes, can be effective but may require strong and often toxic oxidants like chromium(VI). thieme-connect.de

Future research will likely prioritize:

Green Chemistry Approaches: Exploring milder and more sustainable oxidizing agents. This includes the potential use of photocatalysis and electrochemistry to drive the desired transformations under more benign conditions. nih.govacs.org

Catalytic Systems: Investigating new catalytic systems, such as those based on abundant and less toxic metals like copper and iron, to facilitate the synthesis of these compounds. rsc.orgresearchgate.net For instance, a copper(0)/Selectfluor system has shown promise in the oxidative carbon-carbon bond cleavage/annulation of o-aryl chalcones to produce substituted 9,10-phenanthraquinones. researchgate.net

Novel Precursors and Reactions: Developing innovative synthetic strategies that utilize different starting materials and reaction types, such as palladium-catalyzed Heck reactions followed by Reverse Diels-Alder reactions, to build the phenanthrenequinone (B147406) core. espublisher.comespublisher.com

In-depth Mechanistic Elucidation of Novel Reactivity Patterns

While the general reactivity of phenanthrene-9,10-diones is understood, a detailed mechanistic understanding of their novel reactivity patterns is an area ripe for exploration. The introduction of substituents, such as the methoxy (B1213986) group in 2-methoxyphenanthrene-9,10-dione, can significantly influence the electronic properties and, consequently, the reaction pathways.

Key areas for future investigation include:

Photocatalytic Reactions: Delving deeper into the mechanisms of photocatalytic reactions involving phenanthrenequinones. nih.govacs.org This includes understanding the role of the excited triplet state of the quinone and its interaction with various substrates. acs.orgrsc.org

Redox Cycling: Investigating the redox cycling behavior of substituted phenanthrenequinones, which is crucial for their biological activity and potential applications in areas like photodynamic therapy. nih.govacs.org

Reaction with Radicals: Studying the reactions of phenanthrenequinones with various radical species to uncover new synthetic transformations and understand their role in biological systems. acs.org

Advanced Characterization of Transient Intermediates and Reaction Kinetics

Many reactions involving phenanthrene-9,10-diones proceed through short-lived, transient intermediates that are difficult to detect and characterize. A more complete understanding of reaction mechanisms requires the use of advanced analytical techniques to study these fleeting species.

Future research efforts should focus on:

Time-Resolved Spectroscopy: Employing techniques like nanosecond and femtosecond transient absorption spectroscopy to observe and characterize excited states and radical intermediates in real-time. nih.govnih.govcnr.it

Electron Spin Resonance (ESR) Spectroscopy: Utilizing ESR to detect and study the properties of radical intermediates, such as the semiquinone radical, which is a key species in the redox cycling of phenanthrenequinones. nih.govresearchgate.net

Kinetic Studies: Conducting detailed kinetic studies to determine reaction rates and understand the factors that influence them. rsc.orgnih.gov This includes investigating the effects of solvents and other additives on reaction kinetics. rsc.orgcnr.it

Exploration of New Biological Targets and Precision Mechanistic Studies at the Molecular Level

Phenanthrene-9,10-diones have shown a range of biological activities, including cytotoxicity against cancer cells. academie-sciences.frnih.gov However, a comprehensive understanding of their molecular targets and mechanisms of action is still lacking.

Future research should aim to:

Identify Biological Targets: Employ techniques like molecular docking and proteomics to identify the specific proteins and other biomolecules that interact with this compound and other derivatives. academie-sciences.fr

Elucidate Mechanisms of Action: Conduct detailed in vitro and in vivo studies to unravel the precise molecular mechanisms by which these compounds exert their biological effects. This includes investigating their role in inducing oxidative stress, apoptosis, and other cellular processes. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test a variety of substituted phenanthrene-9,10-diones to establish clear structure-activity relationships, which can guide the design of more potent and selective therapeutic agents.

Rational Design and Prediction of Novel Phenanthrenequinone Derivatives through Computational Chemistry

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new phenanthrenequinone derivatives with desired properties. nih.gov

Future research will increasingly rely on:

Density Functional Theory (DFT) Calculations: Using DFT to predict the electronic structure, redox potentials, and other properties of novel phenanthrenequinone derivatives. rsc.orgrsc.orgresearchgate.net This can help in the rational design of molecules for specific applications, such as organic cathode materials for batteries. nih.govrsc.org

Molecular Docking Simulations: Performing molecular docking studies to predict the binding affinity and interaction modes of phenanthrenequinone derivatives with biological targets. academie-sciences.fr

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of phenanthrenequinones with their biological activities, enabling the prediction of the activity of new compounds before they are synthesized.

Expansion of Ligand Design and Coordination Chemistry Applications

The ortho-quinone moiety of phenanthrene-9,10-dione makes it an excellent ligand for coordinating with metal ions. researchgate.net The resulting metal complexes can exhibit unique electronic, magnetic, and catalytic properties. researchgate.net

Future research in this area should focus on:

Synthesis of Novel Complexes: Designing and synthesizing new coordination complexes of this compound and other derivatives with a variety of transition metals. researchgate.netjchemrev.com

Exploring Catalytic Activity: Investigating the catalytic activity of these metal complexes in a range of organic transformations.

Development of New Materials: Exploring the potential of these coordination compounds in the development of new materials with interesting magnetic, optical, or electronic properties. researchgate.net The ability of phenanthrenequinone to act as a redox-active ligand opens up possibilities for creating materials with tunable properties. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.